molecular formula C18H21N3O B2707554 (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone CAS No. 2034441-30-8

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone

Cat. No.: B2707554
CAS No.: 2034441-30-8
M. Wt: 295.386
InChI Key: QFFUKIPEKMIQRQ-UHFFFAOYSA-N
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Description

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound features a hybrid structure incorporating a 2-methylindoline moiety linked to a 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole core, a scaffold recognized for its significant potential in drug discovery. The structural framework of this molecule suggests it is a promising candidate for investigating kinase inhibition pathways. Compounds with similar heterocyclic architectures, particularly those containing tetrahydrobenzoimidazole and indoline subunits, have been reported in patent literature as potent inhibitors of various kinase targets, which are crucial in cellular signaling processes . This indicates its primary research value likely lies in the development of new therapeutic agents, especially in oncology. The indole and indoline-related structures are known to possess a broad spectrum of biological activities. Research into analogous compounds has demonstrated potential for antiviral, anti-inflammatory, and anticancer effects, making this chemical a valuable tool for probing diverse biological mechanisms . Furthermore, nitrogen-containing heterocycles like the benzo[d]imidazole core in this molecule are of immense interest in modern drug design. They are known to interact effectively with biological targets and can play a role in modulating important cellular defense mechanisms, such as the NRF2/ARE signaling pathway, which is a key regulator of cellular redox homeostasis and a therapeutic target for oxidative stress-related diseases . This product is supplied for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers are responsible for ensuring all necessary permits are obtained for the purchase and use of this material.

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-11-9-13-5-3-4-6-17(13)21(11)18(22)14-7-8-15-16(10-14)20-12(2)19-15/h3-6,11,14H,7-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFUKIPEKMIQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCC4=C(C3)NC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole and 2-methylindoline cores. These cores are then coupled using appropriate reagents and reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The indoline moiety can be oxidized to form indole derivatives.

  • Reduction: : The imidazole ring can be reduced to form tetrahydroimidazole derivatives.

  • Substitution: : Various substituents can be introduced at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often used.

Major Products Formed

  • Oxidation: : Indole derivatives, which are important in medicinal chemistry.

  • Reduction: : Tetrahydroimidazole derivatives, which have applications in material science.

  • Substitution: : Substituted imidazole and indoline derivatives, which can be used in further synthetic applications.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Biology: : It can be used as a probe in biological studies to understand enzyme mechanisms and receptor binding.

  • Material Science: : Its derivatives can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Key Notes

Structural Nuances Matter: Minor changes (e.g., indole vs. indoline) drastically alter physicochemical properties and biological efficacy.

Empirical Validation Required : Computational similarity metrics (e.g., Tanimoto) provide preliminary insights but must be supplemented with experimental data on solubility, stability, and activity .

Synthetic Flexibility : Modular synthesis routes (e.g., condensation, microwave-assisted methods) enable rapid exploration of analogues .

Biological Activity

The compound (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone is an emerging heterocyclic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H23N3O
  • Molecular Weight : 309.4 g/mol
  • CAS Number : 2034253-83-1

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the benzimidazole and indole moieties suggests potential interactions with enzymes and receptors involved in critical biological pathways.

Antiviral Activity

Research has indicated that derivatives of benzimidazole compounds exhibit significant antiviral properties. For instance, compounds similar to the one have shown effectiveness against HIV by inhibiting reverse transcriptase (RT) activity. A study highlighted a derivative that inhibited HIV-1 replication at concentrations as low as 0.3 nM, demonstrating a promising therapeutic index against viral infections .

Anticancer Properties

Benzimidazole derivatives are known for their anticancer activities. The mechanism often involves the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells. This compound's structure may facilitate similar interactions, potentially leading to cell cycle arrest and apoptosis in tumor cells.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is noteworthy. It may target specific enzymes involved in metabolic pathways or signal transduction, contributing to its pharmacological effects. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression.

Case Studies

StudyFindings
Study on HIV InhibitionDemonstrated that similar compounds effectively inhibited HIV-1 RT with IC50 values ranging from 0.3 nM to 130 nM .
Anticancer ActivityInvestigated the cytotoxic effects on various cancer cell lines, revealing significant growth inhibition associated with tubulin disruption .
Enzyme InteractionExplored the binding affinity of benzimidazole derivatives to COX enzymes, establishing a correlation between structure and inhibitory activity .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Notable findings include:

  • Structure-Activity Relationship (SAR) : Modifications in the indole or benzimidazole rings have been shown to significantly impact biological efficacy.
  • Synergistic Effects : Combination studies with existing antiviral drugs have indicated potential for enhanced efficacy when used alongside traditional therapies .
  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles for certain derivatives, indicating good absorption and metabolic stability.

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